molecular formula C24H36O6S B13817070 (3beta)-7-Hydroxy-17-oxoandrost-5-en-3-yl 1-oxopentane-1-sulfonate CAS No. 216063-02-4

(3beta)-7-Hydroxy-17-oxoandrost-5-en-3-yl 1-oxopentane-1-sulfonate

Cat. No.: B13817070
CAS No.: 216063-02-4
M. Wt: 452.6 g/mol
InChI Key: UFDCDYZORZYDRT-NWFWWTBRSA-N
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Description

Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) is a synthetic steroid compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) involves multiple steps. One common method includes the protection of the 5,6-double bond in 3β-acetoxyandrosta-5,15-dien-17-one using sulphuryl chloride–pyridine to form the 5α,6β-dichloro-derivative. This is followed by acid-catalyzed migration of the remaining double bond from Δ15 to Δ14 and subsequent hydration with diborane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques and reagents, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anabolic effects.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) involves its interaction with specific molecular targets and pathways. It may act on androgen receptors, influencing gene expression and protein synthesis. The compound’s effects on cellular processes are mediated through its binding to these receptors and subsequent activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Androstenediol: An endogenous weak androgen and estrogen steroid hormone.

    Epiandrosterone: A steroid hormone with weak androgenic activity.

    Androsterone: An endogenous steroid hormone and neurosteroid.

Uniqueness

Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) is unique due to its specific structural modifications, which may confer distinct biological activities compared to other similar compounds. Its sulfonyl group and specific hydroxylation pattern differentiate it from other androstane steroids, potentially leading to unique interactions with molecular targets and pathways .

Properties

CAS No.

216063-02-4

Molecular Formula

C24H36O6S

Molecular Weight

452.6 g/mol

IUPAC Name

[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 1-oxopentane-1-sulfonate

InChI

InChI=1S/C24H36O6S/c1-4-5-6-21(27)31(28,29)30-16-9-11-23(2)15(13-16)14-19(25)22-17-7-8-20(26)24(17,3)12-10-18(22)23/h14,16-19,22,25H,4-13H2,1-3H3/t16-,17-,18-,19-,22-,23-,24-/m0/s1

InChI Key

UFDCDYZORZYDRT-NWFWWTBRSA-N

Isomeric SMILES

CCCCC(=O)S(=O)(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)O)CCC4=O)C)C

Canonical SMILES

CCCCC(=O)S(=O)(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C

Origin of Product

United States

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